7-Xylosyltaxol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

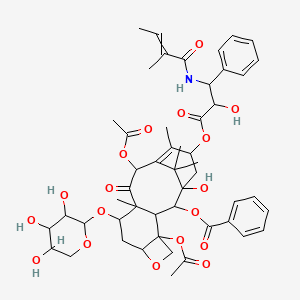

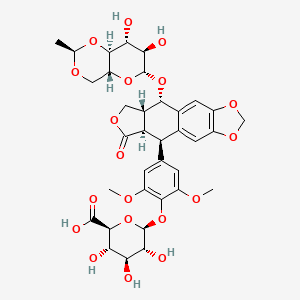

7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the compound Paclitaxel . Paclitaxel is a compound extracted from the Pacific yew tree with antineoplastic activity . It binds to tubulin and inhibits the disassembly of microtubules .

Synthesis Analysis

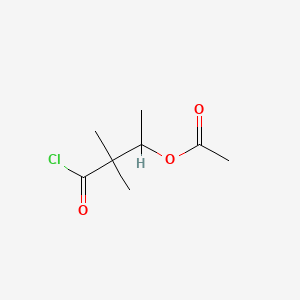

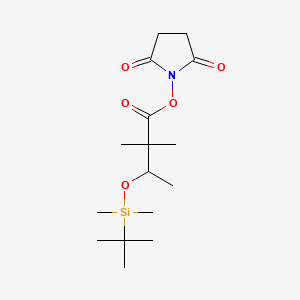

The synthesis of this compound involves a three-step reaction: redox, acetylation, and deacetylation . The mixture of taxols prepared from 10-deacetyl-7-xylosyltaxanes is separated by column chromatography on silica gel to afford Taxol, Taxol B (Cephalomannine), and Taxol C . The mixture of Taxol B and Taxol C is then converted to Docetaxel by Schwartz’s reagent .Molecular Structure Analysis

The molecular formula of this compound is C52H59NO18 . Its molecular weight is 986.02 .Chemical Reactions Analysis

This compound is a derivative of Paclitaxel, which binds to tubulin and inhibits the disassembly of microtubules . This is the primary chemical reaction associated with this compound.Wissenschaftliche Forschungsanwendungen

Ich habe mehrere Suchen durchgeführt, um Informationen über „7-Xylosyltaxol B“ und seine Anwendungen in der wissenschaftlichen Forschung zu sammeln. Die verfügbaren Informationen sind jedoch begrenzt und liefern keine umfassende Analyse von sechs bis acht eindeutigen Anwendungen.

Basierend auf den gefundenen Informationen ist „this compound“ ein Derivat von Paclitaxel und wurde als Mikrotubuli-Disruptor und Antikrebsmittel identifiziert. Es wurde bei der Entwicklung monoklonaler Antikörper gegen Paclitaxel für Immunoassays verwendet . Darüber hinaus hat es potenzielle Anwendungen in der Entwicklung analytischer Methoden, Methodenvalidierung und Qualitätskontrolle für Arzneimittelzulassungen .

Wirkmechanismus

Target of Action

The primary target of 7-Xylosyltaxol B is microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound, a derivative of paclitaxel, binds to tubulin, the building block of microtubules . This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network . The stabilization of microtubules can disrupt various cellular processes, including cell division, thereby exerting its anticancer effects .

Biochemical Pathways

The interaction of this compound with microtubules affects the cell cycle, particularly the mitotic phase . By preventing the disassembly of microtubules, this compound inhibits the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 9860 , and it is soluble in DMSO . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and the induction of cell death . It has been found to inhibit the proliferation of various cancer cells, including A549, MCF-7, A2780, HCT-8, and SW480, with IC50 values ranging from 0.16 to 5.9 µM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the efficacy of this compound may be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially metabolize the compound.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

7-Xylosyltaxol B interacts with tubulin, a globular protein, and inhibits the disassembly of microtubules . This interaction is crucial as it disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death . The nature of this interaction is inhibitory, with this compound binding to the tubulin protein and preventing its normal function.

Cellular Effects

The effects of this compound on cells are profound. By inhibiting the disassembly of microtubules, it disrupts normal cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can lead to cell cycle arrest, preventing cells from dividing and growing. This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled growth and division.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to tubulin, inhibiting the disassembly of microtubules . This binding interaction disrupts the normal dynamics of microtubules, leading to changes in cell structure and function. It can also influence gene expression, although the specific genes and pathways affected may vary depending on the cell type and context.

Metabolic Pathways

This compound is involved in the taxane metabolic pathway, which is associated with the synthesis of taxol, a well-known anticancer drug

Eigenschaften

IUPAC Name |

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZOSPUENCAFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H61NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)